molecular formula C17H16N2O3S2 B7479415 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide

Cat. No. B7479415
M. Wt: 360.5 g/mol
InChI Key: AVHKAFZHBXBKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound is also known as MTA and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, resulting in the repression of gene expression. Inhibition of HDACs by this compound results in the accumulation of acetylated histones, leading to the activation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to inhibit the activity of HDACs, resulting in the activation of gene expression. This compound has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of HDACs, which are involved in the regulation of gene expression. This compound has also been reported to inhibit the growth of cancer cells, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may affect the results of the experiment.

Future Directions

There are several future directions for the research on N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide. One of the future directions is the identification of the specific HDAC isoforms that are inhibited by this compound. This information can help in the development of more specific HDAC inhibitors for cancer treatment. Another future direction is the investigation of the potential of this compound in combination with other anticancer agents. The combination therapy may enhance the efficacy of cancer treatment. Additionally, the investigation of the potential of this compound in other diseases, such as neurodegenerative diseases and inflammatory disorders, is also a future direction for the research on this compound.
In conclusion, this compound is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound has been synthesized using different methods and has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs. The future directions for the research on this compound include the identification of specific HDAC isoforms, investigation of combination therapy, and exploration of its potential in other diseases.

Synthesis Methods

The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide can be achieved using different methods. One of the commonly used methods is the reaction of 4-methoxyphenyl isothiocyanate with 2-amino-4-methylthiazole in the presence of a base. The reaction results in the formation of this compound.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide has been the focus of scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. Several studies have reported that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been identified as a potential therapeutic strategy for cancer treatment.

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-12-16(13-8-10-14(22-2)11-9-13)18-17(23-12)19-24(20,21)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHKAFZHBXBKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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